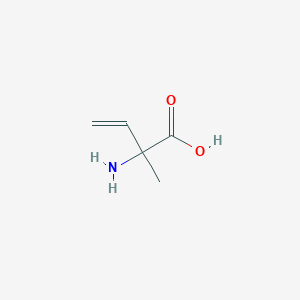

2-Amino-2-methylbut-3-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-methylbut-3-enoic acid is an organic compound with the molecular formula C5H9NO2 It is a derivative of butenoic acid, characterized by the presence of an amino group and a methyl group attached to the butenoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-methylbut-3-enoic acid can be achieved through several methods. One common approach involves the acylation of proline ethyl ester with 2-methylprop-2-enoic acid or 2-methyl-3-butenoic acid using acyl chlorides . The intermediates formed in this process can then be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, alkylation, and hydrolysis, followed by purification techniques like crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-methylbut-3-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into saturated amino acids.

Substitution: It can participate in substitution reactions, particularly at the amino group or the double bond.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amino acids .

Applications De Recherche Scientifique

Chemical Applications

Asymmetric Synthesis

AMBA's chiral nature makes it an essential building block in asymmetric synthesis. It is utilized to produce enantiomerically pure compounds that are critical in pharmaceutical development. The compound can form hydrogen bonds with enzymes or receptors, facilitating the design of selective catalysts and reagents.

Synthesis of Complex Molecules

AMBA serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various modifications, leading to new derivatives with enhanced properties .

Biological Applications

Enzyme-Substrate Interactions

Research indicates that AMBA can act as both a substrate and an inhibitor for various enzymes. Its interactions can modulate enzyme activity, impacting metabolic pathways significantly. For instance, it has been identified as a competitive inhibitor for enzymes involved in amino acid metabolism.

Protein Synthesis

AMBA is utilized in peptide synthesis due to its ability to incorporate into polypeptide chains. This property is vital for developing novel peptides with specific biological activities.

Medical Applications

Therapeutic Potential

AMBA has been explored for its potential therapeutic applications, particularly in drug development targeting specific receptors or enzymes. Its derivatives have shown promise in anticancer research, with certain modifications enhancing cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Anticancer Activity

Studies have demonstrated that structural modifications of AMBA derivatives can lead to improved anticancer efficacy. For example, certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design.

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, AMBA is used as an intermediate in synthesizing drugs and agrochemicals. Its versatility allows it to be incorporated into various chemical processes, making it a valuable component in drug formulation .

Case Study: Synthesis and Biological Evaluation

A notable study involved synthesizing novel derivatives of AMBA and evaluating their biological activities against cancer cell proliferation. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could lead to improved therapeutic efficacy.

Case Study: Development of β-Lactamase Inhibitors

Another research effort focused on synthesizing compounds designed as inhibitors of metallo-β-lactamase enzymes (MBLs). AMBA was incorporated into synthetic pathways aiming to develop covalent inhibitors that could restore antibiotic efficacy against resistant bacterial strains . The study demonstrated successful synthesis routes while emphasizing the need for further optimization.

Mécanisme D'action

The mechanism of action of 2-amino-2-methylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of metallo-β-lactamase enzymes, it covalently binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This action helps maintain the efficacy of these antibiotics against resistant bacterial strains .

Comparaison Avec Des Composés Similaires

2-Methyl-3-butenoic acid: Shares a similar backbone but lacks the amino group.

2-Amino-3-methylbut-3-enoic acid: Similar structure but with different positioning of the amino and methyl groups

Uniqueness: 2-Amino-2-methylbut-3-enoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Activité Biologique

2-Amino-2-methylbut-3-enoic acid, also known as 2-amino-3-methylbut-3-enoic acid or AMBA, is a compound of significant interest in biochemical research. Its structural characteristics allow it to participate in various biological processes, making it a valuable subject for studies related to metabolism, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C5H9NO2. The compound features an amino group (−NH2) attached to a branched carbon chain with a double bond, which contributes to its reactivity and biological activity.

Metabolic Pathways

Research indicates that this compound plays a role in various metabolic pathways, particularly in the biosynthesis of peptides and proteins. It acts as a precursor in the synthesis of other amino acids and compounds, influencing metabolic flux within cells.

Enzyme Interactions

The compound has been studied for its interaction with several enzymes. Notably, it has been identified as a potential inhibitor of metallo-β-lactamase enzymes, which are critical in antibiotic resistance mechanisms. By inhibiting these enzymes, AMBA may help restore the efficacy of β-lactam antibiotics against resistant bacterial strains .

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound:

- Neuroprotective Effects : Some studies suggest that derivatives of AMBA may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound's ability to modulate inflammation markers suggests its potential in treating inflammatory diseases.

Study on GABA Receptors

A significant study investigated the effects of various GABA analogues on rat ρ3 GABA receptors. The research highlighted that certain structural modifications in compounds like AMBA could affect their agonistic or antagonistic properties at these receptors. This differentiation is crucial for developing pharmacological tools targeting specific receptor subtypes .

Inhibition Studies

In vitro studies have demonstrated that this compound derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) were found to be significantly lower than those for conventional antibiotics, indicating a promising avenue for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-3-methylbut-3-enoic acid | Similar backbone, different amino positioning | Neuroprotective, anti-inflammatory |

| 2-Methyl-3-butenoic acid | Lacks amino group | Limited biological activity |

| 2-Amino-4-methylpentanoic acid | Different branching structure | Potential metabolic roles |

Propriétés

IUPAC Name |

2-amino-2-methylbut-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCCQCBPRLCNMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.